molecular formula C23H20N4O4S B2387602 1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1112026-84-2

1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2387602
CAS No.: 1112026-84-2
M. Wt: 448.5
InChI Key: OBXWWDKGOOYMTK-UHFFFAOYSA-N
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Description

1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H20N4O4S and its molecular weight is 448.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The synthesis of polynuclear heterocycles, particularly thienopyrimidines, has been explored due to their significant biological activities. Thienopyrimidine derivatives are known for their roles as inhibitors of adenosine kinase, platelet aggregation, and their anticancer and antileukemia activities. The synthesis approach typically involves complex reactions to fuse thieno and pyrimidine rings, aiming to produce biologically active compounds (El-Gazzar, Hussein, & Aly, 2006). Additionally, substituted thienopyrimidines have been synthesized and evaluated for their antibacterial properties, showcasing the versatile therapeutic potential of these compounds (More, Chandra, Nargund, & Nargund, 2013).

Antimicrobial and Anticancer Activities

Another area of application for thienopyrimidine derivatives includes antimicrobial and anticancer activities. These compounds have been synthesized and tested for their efficacy against various bacterial strains and cancer cell lines. The methodologies involve modifying the thienopyrimidine core with different substituents to evaluate the impact on biological activity, aiming to identify potent antimicrobial and anticancer agents (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).

Properties

IUPAC Name

6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-3-9-27-22(28)16-10-18-19(30-13-29-18)11-17(16)24-23(27)32-12-20-25-21(26-31-20)15-7-5-14(4-2)6-8-15/h3,5-8,10-11H,1,4,9,12-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXWWDKGOOYMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC=C)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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